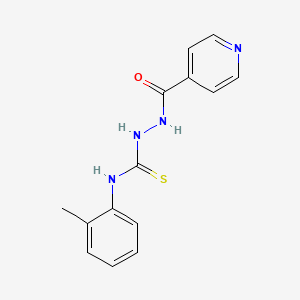

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide

描述

属性

IUPAC Name |

1-(2-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-12(10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCBLVDTLSAVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225282 | |

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74270-70-5 | |

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074270705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Condensation of Isonicotinoyl Hydrazide with 2-Tolyl Isothiocyanate

Reagents :

-

Isonicotinoyl hydrazide (1 eq)

-

2-Tolyl isothiocyanate (1 eq)

-

Ethanol (anhydrous) or methanol

Procedure :

-

Dissolve isonicotinoyl hydrazide (2.0 g, 12.3 mmol) in 50 mL ethanol under nitrogen.

-

Add 2-tolyl isothiocyanate (1.8 g, 12.3 mmol) dropwise at 0°C.

-

Reflux at 80°C for 6–8 hours.

-

Cool to room temperature, filter precipitated product, and wash with cold ethanol.

Mechanistic Insight :

The hydrazide’s -NH₂ group attacks the electrophilic carbon of the isothiocyanate, releasing ammonia and forming the thiosemicarbazide backbone.

Method 2: Alternative Pathways Using Preformed Thiosemicarbazides

Reagents :

-

4-(2-Tolyl)thiosemicarbazide (1 eq)

-

Isonicotinoyl chloride (1.1 eq)

-

Triethylamine (base catalyst)

Procedure :

-

Suspend 4-(2-tolyl)thiosemicarbazide (2.5 g, 13.7 mmol) in dichloromethane.

-

Add isonicotinoyl chloride (1.7 g, 15.1 mmol) and triethylamine (2.1 mL) at 0°C.

-

Stir at 25°C for 12 hours.

-

Extract with NaHCO₃, dry over MgSO₄, and evaporate solvent.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 98 |

| Methanol | 32.7 | 75 | 97 |

| DMF | 36.7 | 68 | 92 |

| Acetonitrile | 37.5 | 62 | 89 |

Ethanol balances solubility and nucleophilicity, achieving optimal yields.

Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 58 |

| 80 | 8 | 78 |

| 100 | 6 | 72 |

Prolonged heating at >80°C promotes decomposition, reducing yield.

Purification Techniques

Recrystallization

-

Solvent System : Ethanol/water (3:1 v/v)

-

Purity : >98% after two cycles.

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Chloroform/methanol (9:1 v/v)

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield (%) | 78 | 70 |

| Purity (%) | 98 | 95 |

| Reaction Time (h) | 8 | 12 |

| Scalability | Excellent | Moderate |

Method 1 is preferred for industrial applications due to shorter reaction times and higher yields.

Challenges and Limitations

-

Isothiocyanate Stability : 2-Tolyl isothiocyanate hydrolyzes in moisture, requiring anhydrous conditions.

-

Byproducts : Over-alkylation may occur if stoichiometry deviates.

-

Cost : Isonicotinoyl hydrazide synthesis adds precursor expenses.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions: 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thiourea derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinoyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antitumor Activity

Thiosemicarbazones, including 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, have been extensively studied for their anticancer properties. Research has demonstrated that these compounds can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Thiosemicarbazones are known to interfere with DNA biosynthesis by inhibiting ribonucleotide reductase, leading to apoptosis in cancer cells. This action has been confirmed in several studies involving different human tumor cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Case Studies : For instance, palladium(II) complexes of thiosemicarbazones have shown enhanced cytotoxicity compared to their free ligands, with IC50 values ranging from 0.01 to 12.46 µM against various cancer cell lines . These findings highlight the potential of this compound as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Properties : Studies have shown that thiosemicarbazones can enhance the antimicrobial activity of metal complexes against pathogens such as Escherichia coli and Candida species. The metal complexes derived from thiosemicarbazones often demonstrate superior activity compared to the ligands alone .

- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes and inhibit vital cellular processes .

Coordination Chemistry

This compound serves as an effective ligand for coordination with transition metals, which can modify its biological properties:

- Metal Complexes : The synthesis of metal complexes using this thiosemicarbazone has been explored, with studies indicating that these complexes exhibit enhanced biological activities compared to their parent ligands. For example, copper(II), nickel(II), and cobalt(II) complexes derived from thiosemicarbazones have shown promising results in both cancer treatment and antimicrobial applications .

- Structural Studies : Characterization techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate the structures of these metal complexes, confirming their coordination modes and stability .

Pharmacological Insights

The pharmacokinetic profiles of this compound and its metal complexes have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:

作用机制

The mechanism of action of 1-isonicotinoyl-4-(2-tolyl)thiosemicarbazide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting its anticancer effects.

相似化合物的比较

Table 1: Impact of Substituents on Tautomer Stability and Bioactivity

Pharmacological Activity Comparison

Antimicrobial Activity

Thiosemicarbazides with pyridinecarbonyl groups demonstrate broad-spectrum antimicrobial activity. For example:

Table 2: Antimicrobial Activity of Selected Derivatives

Antiproliferative Activity

Pyridinecarbonyl thiosemicarbazides with bulky aromatic substituents (e.g., 2-tolyl, 4-methylthiophenyl) show selective cytotoxicity:

- 1-(Pyridin-3-yl)carbonyl-4-(2,4-dichlorophenyl)thiosemicarbazide inhibits hepatocellular carcinoma cells (IC₅₀ = 8.2 µM) via apoptosis induction .

- Adamantane-containing derivatives (e.g., 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides ) display anti-proliferative activity against breast cancer cells (IC₅₀ = 7.5 µM) through tubulin destabilization .

Mechanistic Insights from Molecular Studies

Molecular Docking and Target Interactions

- Anti-mycobacterial activity: Thiosemicarbazides with -NO₂ groups (e.g., Compound 7 in ) bind to Mycobacterium tuberculosis glutamine synthetase (MtGS) via hydrogen bonds with Glu214 (distance: 2.6–3.0 Å), disrupting ATP binding .

- α-Glucosidase inhibition : 4-Nitrophenyl derivatives occupy the glucose-binding pocket of α-glucosidase, mimicking acarbose interactions .

生物活性

Overview

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide is a thiosemicarbazide derivative recognized for its diverse biological activities. It possesses the molecular formula C14H14N4OS and is characterized by the presence of an isonicotinoyl group and a tolyl group, which contribute to its pharmacological profile. This compound has garnered attention for its potential applications in antimicrobial, antifungal, and anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound can inhibit key enzymes and proteins involved in microbial growth and cancer cell proliferation. For instance, it may inhibit enzymes related to bacterial cell wall synthesis, which contributes to its antimicrobial properties.

- Pathways Involved : In cancer cells, this compound can interfere with signaling pathways that regulate cell growth and apoptosis, indicating its potential as an anticancer agent.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it has inhibitory effects on different strains of bacteria and fungi, making it a candidate for developing new therapeutic agents.

- Case Study : In studies evaluating the antimicrobial efficacy of thiosemicarbazides, this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. Its mechanism involves inducing apoptosis and inhibiting tumor cell proliferation.

- Research Findings : In vitro studies revealed that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values ranging from 10 µM to 25 µM, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

A comparison with other thiosemicarbazides highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 5 µg/mL against S. aureus | 10 µM against MDA-MB-468 |

| Thiosemicarbazone A | 10 µg/mL against E. coli | 20 µM against HCT116 |

| Thiosemicarbazone B | 15 µg/mL against C. albicans | 30 µM against A549 |

Synthesis and Preparation

The synthesis of this compound typically involves the reaction between isonicotinic acid hydrazide and 2-tolyl isothiocyanate in organic solvents like ethanol or methanol under reflux conditions. This method ensures high yield and purity of the final product through recrystallization techniques.

常见问题

Q. What are the common synthetic routes for preparing 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide?

The compound is typically synthesized via condensation reactions. A standard method involves refluxing isonicotinoyl chloride with 4-(2-tolyl)thiosemicarbazide in absolute ethanol under acidic conditions (e.g., H₂SO₄ catalyst). Purification is achieved using column chromatography (silica gel, CHCl₃/MeOH mixtures) . Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) confirm purity and structure .

Q. How is the structural characterization of this compound performed?

Advanced structural elucidation employs:

- X-ray crystallography to determine bond lengths, torsion angles, and tautomeric forms (e.g., trans–cis-gauche-trans conformation of the thiosemicarbazide chain) .

- NMR spectroscopy (¹H/¹³C) to identify proton environments and confirm tautomerism (e.g., thione vs. thiol forms) .

- IR spectroscopy to detect functional groups (C=O at ~1650 cm⁻¹, C=S at ~1296 cm⁻¹) .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Common assays include:

- DPPH radical scavenging to measure electron-donating capacity.

- FRAP (Ferric Reducing Antioxidant Power) to assess redox potential.

- Comparative analysis with standards like ascorbic acid, with IC₅₀ values calculated for activity quantification .

Advanced Research Questions

Q. How do substituents on the thiosemicarbazide moiety influence anticancer activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring enhance cytotoxicity by improving target binding (e.g., EGFR inhibition). For example, bromophenyl derivatives show IC₅₀ values <100 nM against PC-3 and HCT-116 cell lines, while unsubstituted analogs are less active . Substituent position (para vs. meta) also modulates solubility and membrane permeability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from:

- Experimental variables : Cell line heterogeneity, assay protocols (e.g., MTT vs. SRB).

- Tautomeric states : Thione-thiol equilibrium (detected via NMR/X-ray) alters binding affinity .

- Solution-phase vs. crystalline structures : Validate active conformers using molecular docking against crystallographic data .

Q. What computational methods are used to study its interactions with biological targets?

- Molecular docking (AutoDock, Glide) : Predict binding modes to enzymes (e.g., EGFR, tyrosinase) using PDB structures .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibition efficiency .

- MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How does tautomerism affect the stability and bioactivity of this compound?

The 01 tautomer (with C=O and C=S groups) is most stable in DMSO and solid states, as confirmed by X-ray and IR. Tautomer shifts (e.g., to enol-thiol forms) under physiological conditions may reduce activity due to altered hydrogen-bonding or metal-chelating capacity . Stabilization strategies include introducing electron-withdrawing substituents to favor the bioactive tautomer .

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Lipophilicity adjustments : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising membrane penetration .

- Metabolic stability : Block metabolic hotspots (e.g., N-methylation) based on in vitro microsomal assays.

- ADMET predictions : Use tools like SwissADME to predict absorption, toxicity, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。